![molecular formula C15H13BrO2 B1597613 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone CAS No. 694443-80-6](/img/structure/B1597613.png)
1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone
Overview
Description
1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone is an organic compound with the molecular formula C15H13BrO2. It is a brominated derivative of benzyl ether and is often used in various chemical research and industrial applications. The compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a phenyl ring through an ether linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone typically involves the reaction of 4-bromobenzyl alcohol with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The general reaction scheme is as follows:
4-Bromobenzyl alcohol+4-HydroxyacetophenoneK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-((4-bromobenzyl)oxy)benzoic acid.
Reduction: Formation of 1-(4-((4-bromobenzyl)oxy)phenyl)ethanol.
Substitution: Formation of 1-(4-((4-aminobenzyl)oxy)phenyl)ethanone.
Scientific Research Applications
Chemistry
1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by other functional groups, enabling the creation of diverse derivatives.
- Oxidation and Reduction : The compound can undergo oxidation to form aldehydes or carboxylic acids, and reduction can yield alcohol derivatives.
Biology
The compound has been studied for its potential biological activities:
- Anticancer Research : BBPE has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may affect pathways involved in cell growth and apoptosis.
- Enzyme Interaction Studies : The compound is utilized in proteomics research to investigate interactions with specific enzymes and proteins, aiding in the understanding of biochemical pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use in:
- Sunscreen Formulations : Due to its UV-absorbing capabilities, BBPE can be incorporated into cosmetic products for enhanced skin protection.
- Coatings and Plastics : The compound's stability and reactivity allow it to be used in paints and plastics, improving their performance characteristics.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer properties of BBPE against hormone-sensitive breast cancer cells. The results indicated that the compound significantly inhibited cell growth by inducing apoptosis through the activation of specific signaling pathways. This research highlights the potential of BBPE as a lead compound for developing new cancer therapeutics.
Case Study 2: Enzyme Inhibition
Research investigating the inhibitory effects of BBPE on certain enzymes revealed that it could effectively block enzyme activity linked to metabolic disorders. This finding suggests potential applications in drug development aimed at treating conditions like diabetes or obesity.
Data Tables
Application Area | Description | Key Findings |
---|---|---|
Chemistry | Intermediate for organic synthesis | Participates in substitution reactions; versatile reactivity |
Biology | Anticancer agent | Inhibits breast cancer cell proliferation; induces apoptosis |
Industry | Specialty chemicals | Used in sunscreens; enhances coatings performance |
Mechanism of Action
The mechanism of action of 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ether linkage play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone
- 1-(4-((4-Methylbenzyl)oxy)phenyl)ethanone
- 1-(4-((4-Fluorobenzyl)oxy)phenyl)ethanone
Uniqueness
1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, methyl, and fluoro analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its biological activity.
Biological Activity
1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone, also known as a derivative of benzophenone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a bromobenzyl group that may influence its interaction with biological targets.
The chemical formula for this compound is . It features a ketone functional group and an ether linkage, which are significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine atom in the structure may enhance its reactivity and binding affinity to specific biological molecules.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. The presence of the bromine atom is thought to play a crucial role in enhancing the antimicrobial efficacy against various pathogens. For instance, studies have shown that derivatives with halogen substituents often display increased activity against bacteria and fungi due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Anti-inflammatory Properties
In vitro studies have suggested that this compound may possess anti-inflammatory effects. The mechanism behind this activity could involve the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX), which are pivotal in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. Preliminary findings indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring significantly affect its cytotoxic potency, highlighting the importance of substituent groups in enhancing biological activity .
Study 1: Antimicrobial Efficacy
A study conducted on a series of bromobenzyl derivatives demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Study 2: Anti-inflammatory Activity
In another investigation, the compound was tested for its ability to inhibit COX-2 enzyme activity in vitro. Results showed a dose-dependent inhibition, suggesting that it could serve as a lead compound for developing new anti-inflammatory drugs .
Data Summary
Properties
IUPAC Name |
1-[4-[(4-bromophenyl)methoxy]phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFAYODHYINMBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366931 | |
Record name | 4'-(4-bromobenzyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
694443-80-6 | |
Record name | 4'-(4-bromobenzyloxy)acetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00366931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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